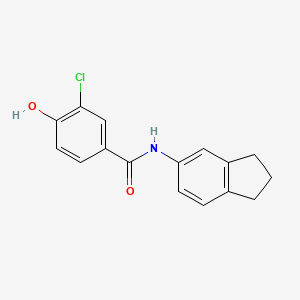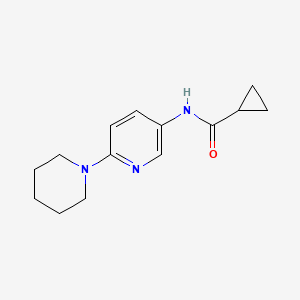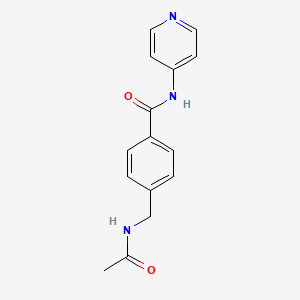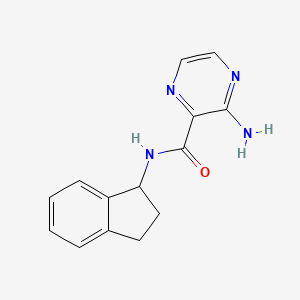
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide, also known as CP-945,598, is a potent and selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is mainly found in the central nervous system and is involved in the regulation of various physiological processes such as appetite, pain, mood, and memory. CP-945,598 has been extensively studied for its potential therapeutic applications in the treatment of obesity, addiction, and pain.
Mecanismo De Acción
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide acts as a selective antagonist of the CB1 receptor, which is mainly found in the central nervous system. The CB1 receptor is involved in the regulation of various physiological processes such as appetite, pain, mood, and memory. N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide binds to the CB1 receptor and prevents the activation of downstream signaling pathways, resulting in the reduction of various physiological processes.
Biochemical and Physiological Effects:
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been shown to reduce food intake and body weight in obese rats and mice without affecting locomotor activity. It has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine in animal models of addiction. In addition, N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been shown to have analgesic effects in animal models of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide is a potent and selective antagonist of the CB1 receptor, which makes it a valuable tool for studying the physiological and pathological roles of the CB1 receptor in various preclinical models. However, N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has some limitations, such as its poor solubility in aqueous solutions and its potential off-target effects on other receptors.
Direcciones Futuras
The potential therapeutic applications of N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide in the treatment of obesity, addiction, and pain make it an attractive target for further research. Future studies could focus on optimizing the pharmacokinetic properties of N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide to improve its efficacy and reduce its potential off-target effects. In addition, the development of CB1 receptor ligands with different pharmacological profiles could provide new insights into the physiological and pathological roles of the CB1 receptor.
Métodos De Síntesis
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the coupling of a pyrrole derivative with a benzamide derivative followed by cyclization and subsequent functional group modifications. The final product is obtained in high yield and purity using various purification techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been extensively studied for its potential therapeutic applications in various preclinical models. It has been shown to reduce food intake and body weight in obese rats and mice without affecting locomotor activity. N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has also been shown to reduce the rewarding effects of drugs of abuse such as cocaine and nicotine in animal models of addiction. In addition, N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide has been shown to have analgesic effects in animal models of pain.
Propiedades
IUPAC Name |
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-4-5-12(15(18)16-13-6-7-13)10-14(11)17-8-2-3-9-17/h2-5,8-10,13H,6-7H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXJOQHAFOMSQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-methyl-3-pyrrol-1-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

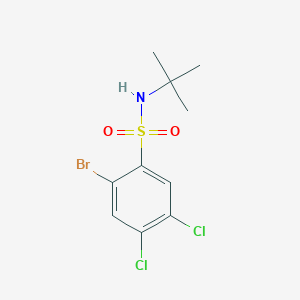
![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromophenyl)propanamide](/img/structure/B7457316.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-(3-ethoxypropyl)propanamide](/img/structure/B7457329.png)
![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)

![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)
![[1-(2-Methylfuran-3-carbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7457363.png)
